molecular formula C10H20Cl2CuN2-2 B576810 bis(pyridinio)dichlorocuprate(II) CAS No. 13408-58-7

bis(pyridinio)dichlorocuprate(II)

Katalognummer: B576810
CAS-Nummer: 13408-58-7
Molekulargewicht: 302.73 g/mol
InChI-Schlüssel: VXQKTTCXWXRMQP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(pyridinio)dichlorocuprate(II) is a coordination compound with the chemical formula [Cu(C5H5N)2Cl2] This compound consists of a copper(II) ion coordinated by two pyridine molecules and two chloride ions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(pyridinio)dichlorocuprate(II) can be synthesized through the reaction of copper(II) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing an aqueous solution of copper(II) chloride with an excess of pyridine. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is usually isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for bis(pyridinio)dichlorocuprate(II) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, concentration, and solvent choice to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(pyridinio)dichlorocuprate(II) undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.

    Substitution Reactions: The pyridine ligands and chloride ions can be substituted by other ligands, leading to the formation of different coordination complexes.

    Coordination Reactions: The compound can form adducts with other molecules, such as solvents or additional ligands, altering its structural and chemical properties.

Common Reagents and Conditions

    Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

    Substitution: Ligands such as ammonia, phosphines, or other nitrogen-containing compounds can be used to replace pyridine or chloride ions.

    Coordination: Solvents like water, ethanol, or acetonitrile can coordinate with the copper center, affecting the compound’s reactivity.

Major Products Formed

    Reduction: Copper(I) complexes or metallic copper.

    Oxidation: Copper(III) complexes or oxides.

    Substitution: New coordination complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Bis(pyridinio)dichlorocuprate(II) has several scientific research applications, including:

    Chemistry: Used as a model compound to study coordination chemistry, ligand exchange reactions, and redox behavior.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in catalysis, materials science, and as a precursor for the synthesis of other copper-containing compounds.

Wirkmechanismus

The mechanism of action of bis(pyridinio)dichlorocuprate(II) involves its ability to coordinate with various ligands and participate in redox reactions. The copper(II) ion can interact with biological molecules, potentially disrupting cellular processes. The compound’s reactivity is influenced by the electronic properties of the copper center and the nature of the ligands.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(4,4′-disulfanediyldipyridinium) di-μ-chloro-bis[dichlorocuprate(II)]: A similar coordination compound with sulfur-containing ligands.

    cis-Bis(2,2’-bipyridine)dichlororuthenium(II): A ruthenium-based complex with similar coordination geometry.

Uniqueness

Bis(pyridinio)dichlorocuprate(II) is unique due to its specific ligand environment and the presence of pyridine ligands. This gives it distinct electronic and structural properties compared to other copper(II) complexes. Its ability to undergo various chemical reactions and form different coordination complexes makes it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

13408-58-7

Molekularformel

C10H20Cl2CuN2-2

Molekulargewicht

302.73 g/mol

IUPAC-Name

dichlorocopper;piperidin-1-ide

InChI

InChI=1S/2C5H10N.2ClH.Cu/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H;/q2*-1;;;+2/p-2

InChI-Schlüssel

VXQKTTCXWXRMQP-UHFFFAOYSA-L

SMILES

C1CC[N-]CC1.C1CC[N-]CC1.Cl[Cu]Cl

Kanonische SMILES

C1CC[N-]CC1.C1CC[N-]CC1.Cl[Cu]Cl

Synonyme

bis(pyridinio)dichlorocuprate(II)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.